molecular formula C9H10BrNO B11746118 1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one CAS No. 97760-82-2

1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one

Cat. No.: B11746118
CAS No.: 97760-82-2
M. Wt: 228.09 g/mol
InChI Key: MOTRYQYDJUFUSA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one is an organic compound with a molecular formula of C9H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent like acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-methylphenyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

    1-(4-Methylphenyl)ethanone: Lacks the bromine and amino groups.

    1-(3-Bromo-4-methylphenyl)ethan-1-ol: Contains an alcohol group instead of a ketone

Uniqueness

1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and bromine groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

97760-82-2

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-amino-3-bromo-5-methylphenyl)ethanone

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,11H2,1-2H3

InChI Key

MOTRYQYDJUFUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C(=O)C

Origin of Product

United States

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